molecular formula C15H19NO B8470315 5-(3-Methoxyphenyl)-1-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine CAS No. 83010-61-1

5-(3-Methoxyphenyl)-1-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B8470315
CAS RN: 83010-61-1
M. Wt: 229.32 g/mol
InChI Key: VMUUKEIEWJOPKI-UHFFFAOYSA-N
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Patent
US04382942

Procedure details

A mixture of 7 g of 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine hydrochloride, 100 ml of dimethylformamide, 9.8 g of sodium carbonate and 3.75 g of allyl bromide was stirred for 6 hours and was then filtered. The filtrate was evaporated to dryness and the residue was chromatographed over silica gel. Elution with a 7-3 benzene-ethyl acetate mixture yielded 5.9 g of 1-allyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:10]2[CH2:11][NH:12][CH2:13][CH2:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:22](Br)[CH:23]=[CH2:24]>CN(C)C=O>[CH2:24]([N:12]1[CH2:13][CH2:14][CH:15]=[C:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([O:3][CH3:2])[CH:5]=2)[CH2:11]1)[CH:23]=[CH2:22] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1)C=1CNCCC1
Name
Quantity
9.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3.75 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 7-3 benzene-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)N1CC(=CCC1)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.